molecular formula C20H22ClN3O3 B244053 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

Katalognummer B244053
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: USDADJQPCCLGKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide, commonly known as ACPCA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. ACPCA is a synthetic compound that belongs to the class of benzamides, which are widely used in medicinal chemistry and pharmacology.

Wirkmechanismus

The mechanism of action of ACPCA involves its binding to the GluK1 subtype of kainate receptors in the brain. This binding results in the inhibition of the receptor's function, which leads to a reduction in synaptic transmission and plasticity. This mechanism has been shown to have potential therapeutic implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
ACPCA has been shown to have a number of biochemical and physiological effects in the brain. These include the inhibition of synaptic transmission, the reduction of neuronal excitability, and the modulation of synaptic plasticity. These effects are mediated through the selective inhibition of the GluK1 subtype of kainate receptors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using ACPCA in lab experiments is its selectivity for the GluK1 subtype of kainate receptors. This allows for more precise and targeted experiments, which can lead to a better understanding of the role of these receptors in various neurological disorders. However, one of the limitations of using ACPCA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on ACPCA. One area of interest is its potential therapeutic applications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanisms of action of ACPCA and its potential efficacy in clinical settings. Additionally, there is potential for the development of new compounds based on the structure of ACPCA that may have improved solubility and selectivity for kainate receptors.

Synthesemethoden

The synthesis of ACPCA involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 4-acetylpiperazine in the presence of a base. This results in the formation of an intermediate, which is then reacted with 3-chloroaniline to yield ACPCA. The overall yield of this process is around 35-40%.

Wissenschaftliche Forschungsanwendungen

ACPCA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a selective inhibitor of the GluK1 subtype of kainate receptors in the brain. Kainate receptors are a type of ionotropic glutamate receptor that play a crucial role in the regulation of synaptic transmission and plasticity in the brain. ACPCA has been shown to selectively inhibit the GluK1 subtype of kainate receptors, which has potential therapeutic implications for the treatment of various neurological disorders such as epilepsy, stroke, and chronic pain.

Eigenschaften

Molekularformel

C20H22ClN3O3

Molekulargewicht

387.9 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)19-8-5-16(13-18(19)21)22-20(26)15-3-6-17(27-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,22,26)

InChI-Schlüssel

USDADJQPCCLGKQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.